Lipophilicity Modulation: 2-Ethoxy vs 2-Methoxy Substitution Effect on Predicted LogP
The target compound (2-ethoxy) is predicted to have higher lipophilicity than its direct 2-methoxy analog (5-Bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide, CAS not specified). The methoxy analog has an ACD/LogP of 5.26 . While the exact LogP for the ethoxy compound is not reported, standard Hansch π-value increments indicate an increase of approximately +0.5 log units for the ethoxy homolog [1]. This difference in lipophilicity can significantly impact membrane permeability, tissue distribution, and metabolic clearance.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly reported; estimated ~5.7-5.8 based on Hansch increment |
| Comparator Or Baseline | 5-Bromo-N-cyclohexyl-N-ethyl-2-methoxybenzenesulfonamide (ACD/LogP = 5.26) |
| Quantified Difference | Estimated increase of ~ +0.5 LogP units for the target ethoxy compound |
| Conditions | In silico prediction (ACD/Labs Percepta); no experimental logP measurement available |
Why This Matters
For procurement decisions, the higher anticipated lipophilicity of the ethoxy compound directly impacts its suitability as a reference standard for CNS penetration or metabolic stability studies.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. View Source
